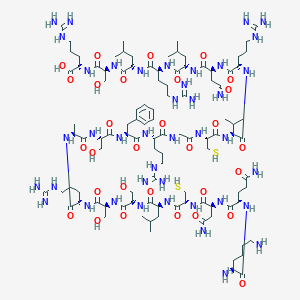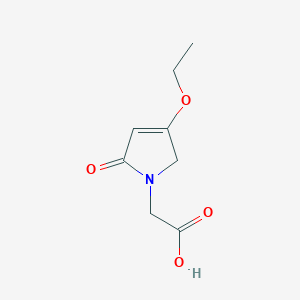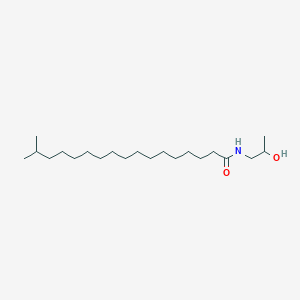
Isostearoyl monoispropanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearoyl monoispropanolamine (ISMP) is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. It is commonly used in various industries, including personal care products, pharmaceuticals, and food additives. ISMP is a versatile compound that can be synthesized through various methods and has a wide range of applications in scientific research.
Mecanismo De Acción
Isostearoyl monoispropanolamine works as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. It can also form micelles, which are small aggregates of surfactant molecules that can solubilize hydrophobic compounds. Isostearoyl monoispropanolamine's mechanism of action is dependent on its chemical structure and the specific application it is being used for.
Efectos Bioquímicos Y Fisiológicos
Isostearoyl monoispropanolamine has been shown to have low toxicity and is generally considered safe for use in personal care products and pharmaceuticals. However, some studies have shown that Isostearoyl monoispropanolamine can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the biochemical and physiological effects of Isostearoyl monoispropanolamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isostearoyl monoispropanolamine has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with and dilute to specific concentrations. Additionally, Isostearoyl monoispropanolamine is a relatively stable compound that can be stored for long periods of time without significant degradation. However, Isostearoyl monoispropanolamine's unique properties may also present limitations in certain experiments, such as those that require the use of nonionic surfactants.
Direcciones Futuras
There are several potential future directions for research on Isostearoyl monoispropanolamine. One area of interest is its potential use as a preservative in food products. Isostearoyl monoispropanolamine's antimicrobial properties make it a promising candidate for use in food preservation, but further research is needed to determine its effectiveness and safety. Additionally, Isostearoyl monoispropanolamine's use as a surfactant in drug delivery systems could be further explored to improve the solubility and bioavailability of a wider range of drugs. Finally, research on the environmental impact of Isostearoyl monoispropanolamine and its degradation products could help to inform regulations and guidelines for its use in various industries.
Métodos De Síntesis
Isostearoyl monoispropanolamine can be synthesized through the reaction of isostearic acid and monoisopropanolamine. This method involves the esterification of isostearic acid with monoisopropanolamine, followed by neutralization with an alkali metal hydroxide. The resulting product is a pale yellow liquid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Isostearoyl monoispropanolamine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a preservative in personal care products. Additionally, Isostearoyl monoispropanolamine has been used as a surfactant in drug delivery systems, where it can improve the solubility and bioavailability of poorly soluble drugs.
Propiedades
Número CAS |
152848-22-1 |
|---|---|
Nombre del producto |
Isostearoyl monoispropanolamine |
Fórmula molecular |
C21H43NO2 |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO2/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(24)22-18-20(3)23/h19-20,23H,4-18H2,1-3H3,(H,22,24) |
Clave InChI |
BQMLMKGBPOALFD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



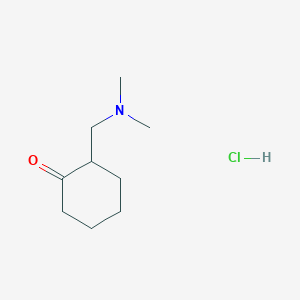
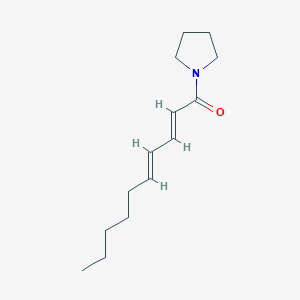
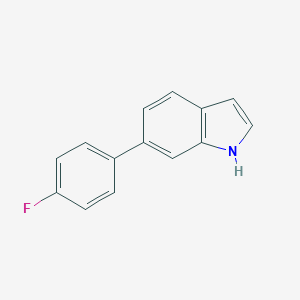
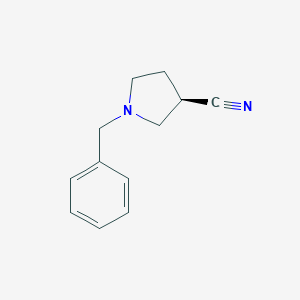
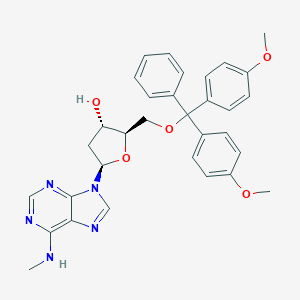
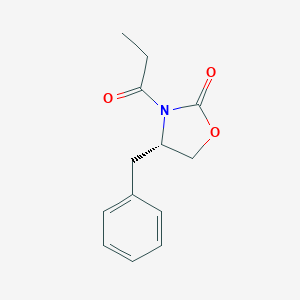


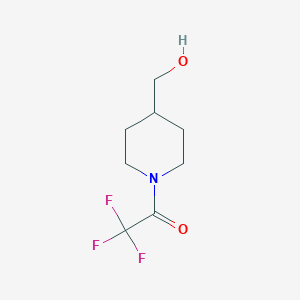
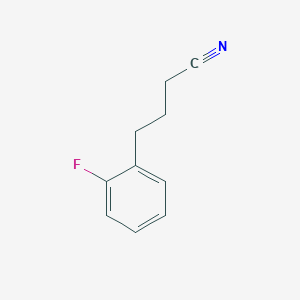
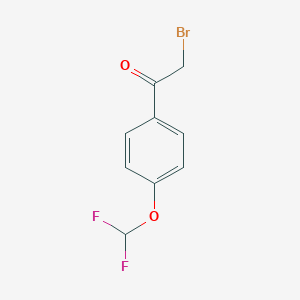
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
